molecular formula C18H15ClN2O B3013417 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922946-21-2

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

カタログ番号: B3013417
CAS番号: 922946-21-2
分子量: 310.78
InChIキー: DBBWUJQDBNSCFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. Pyridazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry and are extensively investigated for their diverse biological activities. Scientific literature indicates that structurally related pyridazinone compounds have been studied as key scaffolds in the development of cardioactive agents, including inotropic and vasodilatory compounds . Some pyridazinone derivatives have also been explored for their potential anticonvulsant properties in preclinical research . The specific biological profile and research applications of this compound require further investigation by qualified researchers. This product is intended for use by trained laboratory personnel solely for research purposes in a controlled setting.

特性

IUPAC Name

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-13-2-4-14(5-3-13)12-21-18(22)11-10-17(20-21)15-6-8-16(19)9-7-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBWUJQDBNSCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the desired dihydropyridazinone compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight Key Properties/Activities Reference
Target: 6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one 6-(4-Cl-Ph); 2-(4-Me-Ph-CH₂) ~318.8 (estimated) Lipophilic profile; potential anti-inflammatory activity (inferred from analogs)
6-(4-Cl-Ph)-4-(2,3-diCl-Ph)-2-(4-Me-Ph-CH₂)-4,5-dihydropyridazin-3-one (CAS 344282-77-5) Additional 4-(2,3-diCl-Ph) 457.8 Higher molecular weight; increased halogenation may enhance receptor binding but reduce solubility.
6-(4-F-Ph)-2-[2-(1,2-diMe-indol-3-yl)-2-oxoethyl]-dihydropyridazin-3-one (CAS 1219567-95-9) 6-(4-F-Ph); 2-(indole-oxoethyl) 391.85 LogP = 3.18; anti-inflammatory potential via indole moiety.
2-{2-[3-(4-Cl-Ph)-oxadiazol-5-yl]ethyl}-6-(4-F-Ph)-dihydropyridazin-3-one (CAS 1113108-17-0) 2-(oxadiazole-ethyl); 6-(4-F-Ph) ~398.8 (estimated) Oxadiazole enhances hydrogen bonding; fluorine improves metabolic stability.
2-[4-(tert-butyl)benzyl]-6-(4-Me-styryl)-dihydropyridazin-3-one 2-(tert-butyl-benzyl); 6-(styryl) ~388.5 (estimated) Bulky tert-butyl group reduces solubility; styryl increases planarity for π-π interactions.

Structural and Functional Analysis

  • The 2,3-dichlorophenyl substitution in CAS 344282-77-5 increases steric hindrance and lipophilicity, which may limit bioavailability despite stronger receptor affinity .
  • Heterocyclic Modifications: The oxadiazole group in CAS 1113108-17-0 introduces hydrogen-bonding capacity, improving target engagement in enzyme inhibition .
  • Bulk and Solubility :

    • The tert-butyl group in the styryl analog () significantly reduces aqueous solubility, a drawback avoided in the target compound’s simpler methylbenzyl substituent .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5–4.0, higher than the indole-containing analog (LogP = 3.18) due to the chlorophenyl group . This may improve membrane permeability but increase metabolic clearance risks.
  • Molecular Weight : The target compound (~318.8) adheres more closely to Lipinski’s rule of five (MW < 500) compared to CAS 344282-77-5 (457.8), favoring oral bioavailability .

生物活性

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C20_{20}H15_{15}ClN2_2O
  • Molecular Weight : 334.80 g/mol
  • CAS Number : 339109-91-0

The structure features a dihydropyridazinone core with substituents that may influence its biological activity. The presence of the 4-chlorophenyl and 4-methylphenyl groups is particularly noteworthy as these substitutions often enhance biological interactions.

Anticonvulsant Activity

Research has indicated that compounds similar to 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives with electron-withdrawing groups like chlorine at specific positions on the phenyl ring enhance seizure protection in animal models. In particular, compounds featuring a 4-chlorophenyl substitution have demonstrated superior efficacy in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

Anticancer Activity

The compound's structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds with similar frameworks have shown promising results against human cancer cell lines such as HT-29 and Jurkat cells. The presence of electron-withdrawing groups like chlorine has been associated with increased antiproliferative activity, suggesting that modifications to the aromatic rings can significantly impact efficacy .

Mechanistic Insights

Preliminary mechanistic studies suggest that the biological activity may involve targeting specific biochemical pathways. For example, some derivatives have been shown to inhibit viral DNA replication processes, indicating potential antiviral properties . Additionally, SAR analyses reveal that substituents on the phenyl rings play a crucial role in modulating activity through hydrophobic interactions and hydrogen bonding with target proteins.

Case Studies

  • Anticonvulsant Efficacy :
    • A study assessing the anticonvulsant effects of various pyridazinone derivatives found that those with a 4-chlorophenyl group exhibited median effective doses (ED50_{50}) significantly lower than those without this substitution. This highlights the importance of halogenation in enhancing anticonvulsant activity .
  • Cytotoxicity Against Cancer Cells :
    • In vitro testing showed that certain derivatives of 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one had IC50_{50} values comparable to established chemotherapeutic agents like doxorubicin, especially against HT-29 cells. The presence of specific substituents was linked to improved cytotoxic profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on Activity
4-ChlorophenylIncreased anticonvulsant activity
4-MethylphenylEnhanced cytotoxicity in cancer cells
Electron-withdrawing groupsImproved binding affinity to targets

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。